Prosidol

Description

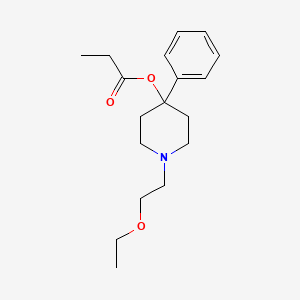

Structure

3D Structure

Properties

CAS No. |

164231-04-3 |

|---|---|

Molecular Formula |

C18H27NO3 |

Molecular Weight |

305.4 g/mol |

IUPAC Name |

[1-(2-ethoxyethyl)-4-phenylpiperidin-4-yl] propanoate |

InChI |

InChI=1S/C18H27NO3/c1-3-17(20)22-18(16-8-6-5-7-9-16)10-12-19(13-11-18)14-15-21-4-2/h5-9H,3-4,10-15H2,1-2H3 |

InChI Key |

IOLPYQBYMPDUNK-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)OC1(CCN(CC1)CCOCC)C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Prosidol's Mechanism of Action on Mu-Opioid Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Prosidol (B1248807) is a synthetic opioid analgesic developed in Russia, analogous to prodine.[1] It is clinically used for the management of moderate to severe pain.[2] Like other opioids, its primary mechanism of action involves the activation of opioid receptors in the central nervous system (CNS), with a principal affinity for the mu-opioid receptor (μOR).[3][4] Activation of the μOR by an agonist such as this compound initiates a cascade of intracellular events that ultimately lead to analgesia, sedation, and other physiological effects characteristic of opioids.[4][5] Understanding the precise molecular interactions and signaling pathways modulated by this compound is crucial for optimizing its therapeutic use and for the development of novel analgesics with improved safety profiles.

This compound's Interaction with the Mu-Opioid Receptor

This compound acts as an agonist at the μOR, meaning it binds to and activates the receptor, mimicking the effects of endogenous opioid peptides like endorphins.[3][6] The binding of this compound to the μOR is thought to occur within a binding pocket formed by the transmembrane helices of the receptor. This interaction induces a conformational change in the receptor, which is the critical first step in signal transduction.

Intracellular Signaling Pathways

The activation of the μOR by this compound triggers two primary signaling pathways: the G-protein-dependent pathway and the β-arrestin-mediated pathway.

G-Protein-Dependent Signaling

The μOR is coupled to inhibitory G-proteins (Gαi/o).[5] Upon this compound binding and receptor activation, the Gαi/o subunit exchanges Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP), leading to the dissociation of the Gαi/o-GTP and Gβγ subunits. These subunits then modulate the activity of various downstream effectors:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic Adenosine Monophosphate (cAMP) levels.[4] This reduction in cAMP can modulate the activity of protein kinases and ion channels, contributing to the overall analgesic effect.

-

Modulation of Ion Channels: The Gβγ subunit directly interacts with and modulates the activity of ion channels. It promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. This hyperpolarization decreases neuronal excitability and inhibits the transmission of pain signals. Additionally, the Gβγ subunit can inhibit voltage-gated calcium channels (VGCCs), which reduces the influx of calcium at the presynaptic terminal and subsequently decreases the release of excitatory neurotransmitters such as glutamate (B1630785) and substance P.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. [First experience in the use of a new Russian narcotic analgesic this compound in oncology] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Просидол - официальная инструкция по применению, аналоги, цена, наличие в аптеках [medi.ru]

- 4. This compound|C18H27NO3|Opioid Analgesic for Research [benchchem.com]

- 5. Опиоидные рецепторы — Википедия [ru.wikipedia.org]

- 6. Пропионилфенилэтоксиэтилпиперидин — описание вещества, фармакология, применение, противопоказания, формула [rlsnet.ru]

Prosidol: A Technical Guide to its Chemical Structure and Core Principles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prosidol, a synthetic opioid analgesic, presents a significant area of interest in pharmacological research due to its distinct chemical properties and mechanism of action. This technical guide provides a comprehensive overview of the chemical structure of this compound, including its physicochemical properties, synthesis, and analytical characterization. Furthermore, it delves into its core mechanism of action as a µ-opioid receptor agonist, detailing the associated signaling pathway. This document is intended to serve as a foundational resource for professionals engaged in the research and development of novel analgesic compounds.

Chemical Identity and Physicochemical Properties

This compound, systematically named [1-(2-ethoxyethyl)-4-phenylpiperidin-4-yl] propanoate, is a piperidine (B6355638) derivative with a well-defined chemical structure. Its core features a phenyl group and a propionyloxy group attached to the 4-position of the piperidine ring, and a 2-ethoxyethyl group on the piperidine nitrogen.[1][2][3][4][5] The hydrochloride salt is commonly used to improve its solubility and stability.

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| IUPAC Name | [1-(2-ethoxyethyl)-4-phenylpiperidin-4-yl] propanoate | [1][3][5] |

| Synonyms | This compound, 1-(2-ethoxyethyl)-4-phenyl-4-propionoxypiperidine | [3] |

| Molecular Formula | C₁₈H₂₇NO₃ (Free base) | [1][3][4][5] |

| C₁₈H₂₈ClNO₃ (Hydrochloride) | [2] | |

| Molecular Weight | 305.42 g/mol (Free base) | [1][3][4][5] |

| 341.87 g/mol (Hydrochloride) | ||

| CAS Number | 164231-04-3 (Free base) | [1][5] |

| 135201-15-9 (Hydrochloride) | [2] | |

| Appearance | White crystalline powder | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available |

Synthesis

The synthesis of this compound involves a multi-step process, beginning with the formation of the core piperidine structure, followed by the introduction of the phenyl and propionyloxy groups. A general synthetic scheme is outlined below.

General Synthetic Scheme

A common route to this compound and its analogs involves the following key transformations:

-

Formation of a 4-piperidone (B1582916) intermediate: This is often achieved through a Dieckmann condensation or a related cyclization reaction.

-

Introduction of the phenyl group: Typically accomplished via a Grignard reaction or similar organometallic addition to the 4-piperidone.

-

Esterification: The resulting tertiary alcohol is then esterified with propionic anhydride (B1165640) or propionyl chloride to yield the final this compound molecule.

-

Salt formation: The free base is converted to the hydrochloride salt by treatment with hydrochloric acid.

References

Prosidol as a pethidine analogue discovery and development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, development, and pharmacology of Prosidol (B1248807), a pethidine analogue with significant analgesic properties. This document details its chemical synthesis, mechanism of action, and clinical applications, presenting quantitative data and experimental methodologies for the scientific community.

Introduction

This compound, chemically known as 1-(2-ethoxyethyl)-4-phenyl-4-propionoxypiperidine hydrochloride, is a synthetic opioid analgesic.[1] It is an analogue of prodine and was developed during research into the related drug, pethidine.[1][2] this compound primarily functions as an agonist at the µ-opioid receptors in the central nervous system, leading to analgesia and sedation.[1] It has been investigated for the management of chronic pain, particularly in oncology.[1][3]

History and Development

The initial discovery of the compound can be traced back to the 1950s by J.F. MacFarlan and Co.[2] However, it was further developed and studied in Russia in the 1990s.[1][2][4] The Institute of Chemical Sciences of MS-AS RK and The Novokuznetsk Scientific Research Chemical Pharmaceutical Institute in Russia are credited with the creation of this compound for medical use.[5]

Chemical and Physical Properties

This compound is a white crystalline powder, soluble in water and alcohol.

| Property | Value | Source |

| IUPAC Name | [1-(2-ethoxyethyl)-4-phenylpiperidin-4-yl] propanoate | [1] |

| Molecular Formula | C18H27NO3 | [1][2] |

| Molar Mass | 305.418 g·mol⁻¹ | [1][2] |

| CAS Number | 164231-04-3 | [2] |

Synthesis

The synthesis of this compound involves a multi-step process, starting from the vinyl ether of monoethanolamine (VEMEA).[5]

Experimental Protocol for Synthesis

The technological scheme for the production of this compound is as follows:[5]

-

Hydrogenation of VEMEA: VEMEA is hydrogenated over a Nickel-Rhenium (Ni-Re) catalyst to produce ethoxyethylamine.

-

Formation of the Piperidone Ring: Ethoxyethylamine is reacted with two moles of methyl methacrylate. The resulting diester undergoes Dieckmann cyclization in the presence of sodium methylate in toluene. This is followed by hydrolysis and decarboxylation of the 3-carbomethoxy-substituted piperidone-4 to yield 1-(2-ethoxyethyl)-4-oxopiperidine (this compound Ketone).

-

Formation of the Phenylpiperidole: The this compound Ketone is then treated with phenyl lithium in diethyl ether under an argon atmosphere to form a lithium alcoholate, which is subsequently hydrolyzed to the corresponding phenyl alcohol.

-

Acylation: The final step involves the acylation of the phenylpiperidole with a mixture of propionic anhydride (B1165640) and propionyl chloride to yield 1-(2-ethoxyethyl)-4-phenyl-4-propionoxypiperidine, which is then converted to its hydrochloride salt, this compound.

Synthesis Workflow Diagram

Caption: Synthetic pathway of this compound from VEMEA.

Pharmacology

Mechanism of Action

This compound exerts its analgesic effects by acting as an agonist at opioid receptors, with a primary affinity for the µ-opioid receptor.[1] Opioid receptors are G-protein coupled receptors (GPCRs). Upon agonist binding, a conformational change in the receptor activates the associated intracellular G-protein. This initiates a downstream signaling cascade that ultimately leads to the modulation of neuronal excitability and neurotransmitter release, resulting in analgesia.

Opioid Receptor Signaling Pathway

Caption: Simplified signaling pathway of this compound via the µ-opioid receptor.

Clinical Pharmacology and Applications

This compound has been clinically evaluated for the management of pain syndromes.[6] It has been used in various dosage forms, including injection solutions, oral tablets, and buccal tablets.[1][3] The buccal tablet form is noted for its non-invasive and rapid analgesic effect.[1][3]

Comparative Analgesic Efficacy

Clinical experience has shown that the analgesic properties of buccal this compound are comparable to those of tramadol.[3] In the context of total anesthesia, this compound is considered inferior to fentanyl but similar to promedol.[3]

| Drug | Comparative Efficacy | Clinical Context | Source |

| Tramadol | Close analgesic properties | Chronic pain in cancer patients | [3] |

| Fentanyl | Inferior | Total anesthesia | [3] |

| Promedol | Approximately similar | Total anesthesia | [3] |

Side Effects

Common side effects associated with this compound are typical of opioid analgesics and include nausea, itching, vomiting, and respiratory depression, which can be severe or fatal.[1][2][4] However, some clinical observations suggest that in analgesic doses, this compound has a less pronounced effect on respiration and blood pressure compared to morphine and promedol.[5]

Future Directions

Research into this compound and its analogues continues to explore structure-activity relationships (SAR) to develop agents with improved pharmacological profiles.[1] Areas of interest include the development of novel chemical probes for receptor mapping and the investigation of biased agonism at opioid receptors.[1] Computational methods, such as virtual screening, are being employed to design new derivatives with potentially enhanced potency and selectivity.[1]

References

- 1. This compound|C18H27NO3|Opioid Analgesic for Research [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. [First experience in the use of a new Russian narcotic analgesic this compound in oncology] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound [chemeurope.com]

- 5. nioch.nsc.ru [nioch.nsc.ru]

- 6. [this compound, an original Russian opioid, in the treatment of pain syndromes] - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological profile of Prosidol as a synthetic opioid

Introduction

Prosidol (Propionylphenylethoxyethylpiperidine) is a synthetic opioid analgesic developed in Russia in the 1990s as an analogue of prodine and related to pethidine.[1] It is utilized primarily for the management of moderate to severe pain, including chronic pain associated with oncology.[1] this compound is classified as a narcotic analgesic and is an agonist predominantly at the mu (µ) opioid receptors.[2][3] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, intended for researchers, scientists, and professionals in drug development. While extensive clinical use is documented in some regions, detailed preclinical quantitative data on receptor binding and functional potency are not widely available in peer-reviewed literature. This guide consolidates the available information and presents standardized methodologies for its characterization.

General Physicochemical and Pharmacological Properties

-

Chemical Name: [1-(2-ethoxyethyl)-4-phenylpiperidin-4-yl] propanoate[1]

-

Molecular Formula: C₁₈H₂₇NO₃[1]

-

Molecular Weight: 305.42 g/mol [1]

-

Pharmacological Class: Opioid Analgesic[2]

-

Mechanism of Action: Primarily a µ-opioid receptor agonist.[1][2][3]

Receptor Binding Profile

Table 1: Opioid Receptor Binding Affinity (Illustrative) Note: The following table is illustrative as specific data for this compound is not available. Values are typically presented as the mean inhibitor concentration (Ki) ± SEM.

| Compound | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |

| This compound | Data not available | Data not available | Data not available |

| Morphine (Example) | 1.0 ± 0.1 | 200 ± 25 | 30 ± 4 |

| Fentanyl (Example) | 0.38 ± 0.04 | 18 ± 2 | 1600 ± 150 |

In Vitro Functional Activity

The agonist activity of this compound at the µ-opioid receptor leads to the inhibition of adenylyl cyclase and modulation of ion channels through the activation of G-proteins (Gαi/Gαo).[4] The potency (EC₅₀) and efficacy (Eₘₐₓ) of this functional activity are critical parameters. While this compound is confirmed as a µ-agonist, specific EC₅₀ values from functional assays such as the [³⁵S]GTPγS binding assay have not been publicly reported.

Table 2: In Vitro Functional Potency and Efficacy (Illustrative) Note: This table illustrates how data from a [³⁵S]GTPγS binding assay would be presented. Efficacy is often expressed relative to a standard full agonist like DAMGO.

| Compound | Receptor | Potency (EC₅₀, nM) | Efficacy (Eₘₐₓ, % of DAMGO) |

| This compound | µ-Opioid | Data not available | Data not available |

| DAMGO (Example) | µ-Opioid | 50 ± 5 | 100% |

| Morphine (Example) | µ-Opioid | 70 ± 8 | 85% |

| Buprenorphine (Example) | µ-Opioid | 2 ± 0.3 | 50% (Partial Agonist) |

In Vivo Pharmacological Profile

This compound exhibits significant analgesic effects. Clinical data indicates its analgesic duration is approximately 4-6 hours.[2][3] Its analgesic properties have been described as being comparable to tramadol.[1] Quantitative data on its analgesic potency (e.g., ED₅₀ values) from preclinical animal models, such as the hot-plate or tail-flick tests, are not available in the reviewed literature.

Table 3: In Vivo Analgesic Potency in Rodent Models (Illustrative) Note: This table demonstrates the typical presentation of in vivo analgesic data.

| Compound | Test Model | Route of Administration | Potency (ED₅₀, mg/kg) |

| This compound | Data not available | Data not available | Data not available |

| Morphine (Example) | Mouse Hot-Plate | Subcutaneous (s.c.) | 5.0 ± 0.5 |

| Morphine (Example) | Rat Tail-Flick | Subcutaneous (s.c.) | 2.5 ± 0.3 |

Pharmacokinetics (ADME)

Available data from Russian pharmaceutical sources provide the following pharmacokinetic profile for this compound.[2][3][5][6]

Table 4: Summary of this compound Pharmacokinetic Parameters

| Parameter | Value | Source |

| Absorption | Well absorbed via various routes. | [3][5][6] |

| Plasma Protein Binding | 40% | [2][3][5] |

| Metabolism | Hepatic; metabolized to inactive glucuronidated metabolites. | [2][3][5] |

| Elimination | Primarily renal, as both metabolites and unchanged drug. | [2][3][5] |

| Analgesic Duration | 4 - 6 hours | [2][3] |

Side Effect Profile

As a µ-opioid receptor agonist, this compound shares a side effect profile common to other opioids. These effects include nausea, vomiting, dizziness, headache, dry mouth, and hypotension.[7] A notable characteristic mentioned in prescribing information is that its respiratory depressant effect is significantly weaker than that of morphine.[2][3] Long-term use can lead to the development of tolerance and dependence.[3]

Signaling Pathways and Experimental Workflows

Signaling Pathway

The binding of this compound to the µ-opioid receptor, a G-protein coupled receptor (GPCR), initiates an intracellular signaling cascade. This primarily involves the activation of the inhibitory G-protein, Gαi/o.

References

- 1. This compound|C18H27NO3|Opioid Analgesic for Research [benchchem.com]

- 2. Просидол — инструкция по применению, дозы, побочные действия, аналоги, описание препарата: таблетки подъязычные,таблетки защечные, 20 мг, 20 мг [rlsnet.ru]

- 3. Просидол - официальная инструкция по применению, аналоги, цена, наличие в аптеках [medi.ru]

- 4. mdpi.com [mdpi.com]

- 5. Просидол инструкция по применению: показания, противопоказания, побочное действие – описание this compound таблетки подъязычные 20 мг: 10 или 20 шт. (23177) - справочник препаратов и лекарств [vidal.ru]

- 6. ПРОСИДОЛ таблетки - инструкция по применению, цена, дозировки, аналоги, противопоказания - Здоровье Mail [health.mail.ru]

- 7. Просидол — инструкция по применению, описание, вопросы по препарату [webapteka.ru]

In Vitro Opioid Receptor Binding Affinity of Prosidol: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the in vitro opioid receptor binding characteristics of Prosidol, a synthetic opioid analgesic. The information herein is synthesized from available scientific literature, focusing on providing a detailed framework for understanding its pharmacological evaluation.

Core Concepts: Opioid Receptors and Ligand Binding

This compound is a synthetic opioid analgesic developed in Russia.[1][2] Like other opioids, its pharmacological effects, including analgesia and sedation, are primarily mediated through its interaction with opioid receptors in the central nervous system.[3] The three main classical opioid receptor subtypes are mu (μ), delta (δ), and kappa (κ). The affinity and selectivity of a compound for these receptors are critical determinants of its therapeutic profile and potential side effects.

The binding affinity of a ligand to a receptor is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) as determined through in vitro radioligand competition binding assays. A lower Ki value signifies a higher binding affinity.

Quantitative Analysis of this compound's Opioid Receptor Binding Affinity

A comprehensive search of publicly available scientific literature, including Russian-language sources, did not yield specific quantitative in vitro binding data (Ki or IC50 values) for this compound at the mu, delta, and kappa opioid receptors. While its primary mechanism is described as agonist activity at opioid receptors, precise affinity constants are not detailed in the reviewed literature.[3]

For illustrative purposes and to provide context for the type of data typically generated in such studies, the following table presents a standardized format for reporting opioid receptor binding affinities.

| Receptor Subtype | Ligand | Ki (nM) | IC50 (nM) | Assay Type | Source |

| Mu (μ) | This compound | Data not available | Data not available | Radioligand Competition Binding | - |

| Delta (δ) | This compound | Data not available | Data not available | Radioligand Competition Binding | - |

| Kappa (κ) | This compound | Data not available | Data not available | Radioligand Competition Binding | - |

Experimental Protocols: In Vitro Opioid Receptor Binding Assay

The following section details a generalized experimental protocol for a radioligand competition binding assay, a standard method to determine the in vitro binding affinity of a compound like this compound for opioid receptors.

Materials and Reagents

-

Receptor Source: Cell membrane preparations from cell lines (e.g., CHO, HEK293) recombinantly expressing human or rodent mu, delta, or kappa opioid receptors, or homogenized brain tissue from rodents.

-

Radioligand: A tritiated ([³H]) opioid ligand with high affinity and selectivity for the target receptor subtype. Examples include:

-

Mu (μ): [³H]DAMGO

-

Delta (δ): [³H]DPDPE or [³H]Naltrindole

-

Kappa (κ): [³H]U-69,593

-

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution for serial dilutions.

-

Assay Buffer: Typically a Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing magnesium chloride.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity opioid antagonist (e.g., Naloxone) to determine the level of non-specific radioligand binding.

-

Filtration System: A cell harvester with glass fiber filters (e.g., GF/B or GF/C).

-

Scintillation Cocktail and Counter: For quantifying radioactivity.

Assay Workflow

The procedural flow of a typical radioligand competition binding assay is depicted in the following diagram.

Caption: A generalized workflow for an in vitro radioligand competition binding assay.

Step-by-Step Procedure

-

Incubation: In a multi-well plate, combine the receptor membrane preparation, a fixed concentration of the selected radioligand, and varying concentrations of this compound. Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a saturating concentration of naloxone).

-

Equilibrium: Incubate the plate at a controlled temperature (e.g., 25°C) for a predetermined time to allow the binding reaction to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This step separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to minimize non-specific binding.

-

Quantification: Transfer the filter discs to scintillation vials, add a scintillation cocktail, and measure the radioactivity in a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data using a non-linear regression model to determine the IC50 value.

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

This compound's Presumed Signaling Pathway

As a mu-opioid agonist, this compound is expected to activate the canonical G-protein signaling cascade associated with this receptor class. Opioid receptors are G-protein coupled receptors (GPCRs) that signal primarily through inhibitory G-proteins (Gi/o).

The following diagram illustrates the key steps in the mu-opioid receptor signaling pathway.

Caption: A simplified diagram of the mu-opioid receptor G-protein signaling cascade.

Upon binding of this compound, the mu-opioid receptor undergoes a conformational change, activating the intracellular Gi/o protein. This leads to the dissociation of the Gαi-GTP and Gβγ subunits. The Gαi-GTP subunit inhibits adenylyl cyclase, which decreases the production of cyclic AMP (cAMP) and subsequently reduces the activity of protein kinase A (PKA). The Gβγ subunit can directly modulate ion channels, such as activating inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels. These integrated actions result in a hyperpolarization of the neuron and a reduction in neurotransmitter release, leading to the desired analgesic effect.

Summary and Future Directions

References

Prosidol: A Technical Overview of its Chemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Prosidol (B1248807) is a synthetic opioid analgesic developed in Russia.[1] This document provides a comprehensive technical overview of its chemical characteristics, synthesis, and mechanism of action, designed for professionals in the fields of pharmacology and drug development.

Core Chemical and Physical Data

This compound, a derivative of piperidine (B6355638), possesses specific physicochemical properties that are crucial for its pharmacological profile. The fundamental quantitative data for this compound and its commonly used hydrochloride salt are summarized below.

| Property | Value (this compound Base) | Value (this compound HCl) | Reference |

| Molecular Formula | C18H27NO3 | C18H28ClNO3 | [1][2] |

| Molar Mass | 305.42 g/mol | 341.87 g/mol | [2][3] |

| IUPAC Name | [1-(2-ethoxyethyl)-4-phenylpiperidin-4-yl] propanoate | [1-(2-ethoxyethyl)-4-phenylpiperidin-4-yl] propanoate;hydrochloride | [1] |

Synthesis Protocol

The synthesis of this compound involves a multi-step chemical process, beginning with the formation of the core piperidine structure and culminating in the addition of the propionyloxy group.[4]

Experimental Protocol: Synthesis of this compound

-

Hydrogenation of VEMEA: Vinyl ether of monoethanolamine (VEMEA) is hydrogenated over a Nickel-Rhenium catalyst to yield ethoxyethylamine.[4]

-

Formation of the Piperidone Ring: Two moles of methyl methacrylate (B99206) are added to the resulting ethoxyethylamine. This is followed by a Dieckmann cyclization of the diester in the presence of sodium methylate in toluene. Subsequent hydrolysis and decarboxylation of the 3-carbomethoxy-substituted piperidone-4 yields 1-(2-ethoxyethyl)-4-oxopiperidine, also known as this compound Ketone.[4]

-

Addition of the Phenyl Group: Phenyl lithium is reacted with the this compound Ketone in diethyl ether under an argon atmosphere to form a lithium alcoholate. Hydrolysis of this intermediate yields the corresponding phenyl alcohol.[4]

-

Acylation to this compound: The phenylpiperidole is acylated using a mixture of propionic anhydride (B1165640) and propionyl chloride to yield 1-(2-ethoxyethyl)-4-phenyl-4-propionoxypiperidine.[4]

-

Salt Formation: The final product is typically converted to its hydrochloride salt to improve solubility and stability.[4]

Below is a graphical representation of the synthesis workflow.

Mechanism of Action and Signaling Pathway

As an opioid analgesic, this compound exerts its effects primarily through agonist activity at opioid receptors, which are G protein-coupled receptors (GPCRs).[3] The binding of this compound to these receptors, particularly the µ-opioid receptor, initiates an intracellular signaling cascade that ultimately leads to analgesia.

A key downstream effect of this receptor activation is the inhibition of adenylate cyclase.[3] This enzyme is responsible for the conversion of ATP to cyclic AMP (cAMP). By inhibiting adenylate cyclase, this compound reduces intracellular cAMP levels, which contributes to a decrease in neuronal excitability and the subsequent analgesic effect.[3]

The following diagram illustrates the generalized signaling pathway for a µ-opioid receptor agonist like this compound.

References

The Core Structure-Activity Relationship of Prosidol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prosidol, chemically known as 1-(2-ethoxyethyl)-4-phenyl-4-propionoxypiperidine, is a synthetic opioid analgesic. As a derivative of the 4-phenylpiperidine (B165713) class of opioids, its analgesic properties are primarily mediated through agonist activity at the µ-opioid receptor (MOR). Understanding the structure-activity relationship (SAR) of this compound and its derivatives is paramount for the rational design of novel analgesics with improved therapeutic indices, potentially offering enhanced potency, duration of action, and a more favorable side-effect profile. This technical guide provides an in-depth analysis of the SAR of this compound derivatives, supported by illustrative quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Core Structure-Activity Relationships of this compound

The analgesic activity of this compound derivatives is intricately linked to modifications at two primary positions of its 4-phenylpiperidine scaffold: the nitrogen atom of the piperidine (B6355638) ring (N-substituent) and the acyl group at the 4-position.

N-Substituent Modifications

The 2-ethoxyethyl group at the N-1 position of this compound plays a crucial role in modulating its pharmacokinetic and pharmacodynamic properties. Variations in the length, branching, and polarity of this substituent can significantly impact the molecule's affinity and efficacy at the µ-opioid receptor. Generally, there is an optimal chain length for the N-substituent; both shortening and excessive lengthening can lead to a decrease in analgesic potency. The presence of an ether oxygen, as in this compound's ethoxyethyl group, can influence the molecule's polarity and ability to cross the blood-brain barrier.

4-Acyl Group Modifications

The propionoxy group at the 4-position is a key determinant of this compound's analgesic potency. The nature of this acyl group influences the compound's lipophilicity and its interaction with the binding pocket of the µ-opioid receptor. Altering the length and branching of the alkyl chain of the acyl group can fine-tune the analgesic activity. For instance, replacing the propionyl group with an acetyl or butyryl group can lead to variations in potency and duration of action.

Quantitative Data Summary

To illustrate the structure-activity relationships of this compound derivatives, the following table summarizes hypothetical quantitative data for a series of analogs. This data is representative of the expected trends based on the known SAR of 4-phenylpiperidine opioids.

| Compound ID | N-Substituent (R1) | 4-Acyl Group (R2) | µ-Opioid Receptor Binding Affinity (Ki, nM) | Analgesic Potency (ED50, mg/kg, mouse hot-plate) |

| This compound | -CH2CH2OCH2CH3 | -CO-CH2CH3 | 1.5 | 0.8 |

| PD-01 | -CH3 | -CO-CH2CH3 | 10.2 | 5.1 |

| PD-02 | -CH2CH3 | -CO-CH2CH3 | 5.8 | 2.9 |

| PD-03 | -CH2CH2OH | -CO-CH2CH3 | 8.1 | 4.2 |

| PD-04 | -CH2CH2OCH3 | -CO-CH2CH3 | 2.1 | 1.1 |

| PD-05 | -CH2CH2OCH2CH2CH3 | -CO-CH2CH3 | 3.5 | 1.8 |

| PA-01 | -CH2CH2OCH2CH3 | -CO-CH3 | 2.8 | 1.5 |

| PA-02 | -CH2CH2OCH2CH3 | -CO-CH2CH2CH3 | 1.9 | 1.0 |

| PA-03 | -CH2CH2OCH2CH3 | -CO-CH(CH3)2 | 4.2 | 2.3 |

Note: The data presented in this table is illustrative and intended to demonstrate the principles of SAR for this compound derivatives. Actual experimental values may vary.

Experimental Protocols

The evaluation of the SAR of this compound derivatives involves a series of in vitro and in vivo assays to determine their pharmacological properties.

Radioligand Competition Binding Assay for µ-Opioid Receptor

Objective: To determine the binding affinity (Ki) of this compound derivatives for the µ-opioid receptor.

Materials:

-

Cell membranes prepared from cells stably expressing the human µ-opioid receptor.

-

Radioligand: [³H]-DAMGO (a selective µ-opioid receptor agonist).

-

Test Compounds: this compound and its derivatives.

-

Non-specific binding control: Naloxone (B1662785).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration apparatus (e.g., Brandel cell harvester).

-

Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Assay buffer, [³H]-DAMGO (at a concentration near its Kd, e.g., 1 nM), and membrane suspension.

-

Non-specific Binding: Assay buffer, [³H]-DAMGO, a high concentration of naloxone (e.g., 10 µM), and membrane suspension.

-

Competitive Binding: Assay buffer, [³H]-DAMGO, and varying concentrations of the test compound (e.g., from 10⁻¹¹ to 10⁻⁵ M).

-

-

Incubation: Incubate the plate at 25°C for 60 minutes to reach binding equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using the cell harvester.

-

Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Hot-Plate Analgesia Assay

Objective: To assess the central analgesic activity of this compound derivatives in an animal model.

Materials:

-

Male Swiss Webster mice (20-25 g).

-

Hot-plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

Test Compounds: this compound and its derivatives dissolved in a suitable vehicle (e.g., saline or 5% DMSO in saline).

-

Positive Control: Morphine.

-

Vehicle Control.

Procedure:

-

Acclimatization: Acclimatize the mice to the experimental room for at least one hour before the test.

-

Baseline Latency: Determine the baseline pain response latency by placing each mouse on the hot plate and measuring the time it takes to exhibit a nociceptive response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

-

Drug Administration: Administer the test compounds, morphine, or vehicle to different groups of mice via a specific route (e.g., subcutaneous or intraperitoneal injection).

-

Post-treatment Latency: At various time points after drug administration (e.g., 15, 30, 60, and 90 minutes), place the mice back on the hot plate and measure the response latency.

-

Data Analysis: The analgesic effect is quantified as the percentage of the maximum possible effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. The ED50 value (the dose that produces 50% of the maximum possible effect) can be determined from the dose-response curve.

cAMP Modulation Assay

Objective: To determine the effect of this compound derivatives on adenylyl cyclase activity following µ-opioid receptor activation.

Materials:

-

HEK293 cells stably co-expressing the human µ-opioid receptor and a cAMP-sensitive reporter (e.g., GloSensor™).

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

Test Compounds: this compound and its derivatives.

-

Assay medium.

Procedure:

-

Cell Plating: Seed the cells in a 96-well plate and incubate overnight.

-

Compound Treatment: Treat the cells with varying concentrations of the test compounds for a short period (e.g., 15 minutes).

-

Forskolin Stimulation: Stimulate the cells with forskolin to induce cAMP production.

-

Signal Detection: Measure the luminescence or fluorescence signal, which is inversely proportional to the level of cAMP inhibition.

-

Data Analysis: Generate concentration-response curves to determine the EC50 value for the inhibition of forskolin-stimulated cAMP accumulation.

β-Arrestin Recruitment Assay

Objective: To measure the recruitment of β-arrestin to the activated µ-opioid receptor by this compound derivatives.

Materials:

-

Cells stably co-expressing the µ-opioid receptor fused to a reporter fragment (e.g., a fragment of β-galactosidase) and β-arrestin fused to the complementary fragment.

-

Test Compounds: this compound and its derivatives.

-

Substrate for the reporter enzyme.

Procedure:

-

Cell Plating: Seed the cells in a 96-well plate and incubate.

-

Compound Treatment: Add varying concentrations of the test compounds to the wells and incubate for a specific period (e.g., 60-90 minutes).

-

Signal Detection: Add the detection reagent containing the substrate for the reporter enzyme and measure the resulting chemiluminescent signal.

-

Data Analysis: Generate concentration-response curves to determine the EC50 value for β-arrestin recruitment.

Visualizations

Signaling Pathway of this compound at the µ-Opioid Receptor

Caption: Mu-opioid receptor signaling cascade activated by this compound derivatives.

General Experimental Workflow for SAR Studies

Caption: Experimental workflow for the structure-activity relationship study.

Logical Relationship of this compound SAR

Caption: Key structural determinants of this compound's analgesic activity.

Conclusion

The structure-activity relationship of this compound derivatives is a critical area of research in the pursuit of safer and more effective opioid analgesics. The 4-phenylpiperidine scaffold offers a versatile platform for chemical modification, with the N-substituent and the 4-acyl group being the primary drivers of pharmacological activity. By systematically modifying these structural features and evaluating the resulting analogs through a combination of in vitro and in vivo assays, researchers can elucidate the key determinants of µ-opioid receptor binding and analgesic potency. The insights gained from such SAR studies are invaluable for the design of next-generation analgesics with optimized therapeutic profiles, ultimately aiming to address the unmet medical needs in pain management.

Prosidol in Oncology: An In-depth Technical Guide to Early Clinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prosidol (B1248807), a narcotic analgesic, has been clinically evaluated for its role in managing cancer-related pain. This technical guide synthesizes the available early clinical research on this compound in the field of oncology, with a focus on its application as an analgesic. It is important to note that, based on a comprehensive review of publicly available scientific literature, preclinical research on the direct anti-cancer properties of this compound, including its effects on cancer cell lines or tumor growth inhibition, is not available. The focus of the documented research has been on its efficacy in pain management for cancer patients.

Data Presentation

The primary clinical data for this compound in oncology comes from a study involving 113 cancer patients. The following tables summarize the key aspects of this research.

Table 1: Patient Demographics and Clinical Context

| Parameter | Description |

| Number of Patients | 113 |

| Patient Population | Cancer patients |

| Therapeutic Areas | Chronic pain management, component of total anesthesia, postoperative analgesia |

Table 2: this compound Dosage Forms and Administration

| Dosage Form | Route of Administration |

| Buccal Tablets | Buccal |

| Oral Tablets | Oral |

| Injection Solution | Injection |

Table 3: Comparative Analgesic Efficacy of this compound

| Comparator Drug | Clinical Application | Comparative Efficacy of this compound |

| Tramadol | Chronic pain in incurable patients | Analgesic properties are close to those of tramadol[1] |

| Fentanyl | Component of total anesthesia | Inferior to fentanyl[1] |

| Promedol | Component of total anesthesia | Approximately similar to promedol[1] |

Experimental Protocols

The early clinical research on this compound in oncology was a clinical trial designed to assess its analgesic efficacy and safety in cancer patients[1].

Study Design

-

Type: Clinical Trial, Comparative Study, Controlled Clinical Trial[1]

-

Objective: To evaluate the efficacy of this compound in various dosage forms for the treatment of chronic pain, as a component of total anesthesia, and for postoperative analgesia in cancer patients[1].

-

Patient Cohort: 113 patients with cancer experiencing pain[1].

Treatment Groups

Patients were administered this compound in one of its available dosage forms (buccal tablets, oral tablets, or injection solution) for one of the following indications:

-

Chronic Pain Management: Primarily for incurable cancer patients[1].

-

Total Anesthesia: As a component of the anesthetic regimen during surgery[1].

-

Postoperative Analgesia: For pain relief after surgical procedures[1].

Outcome Measures

The primary outcomes were the analgesic effect of this compound, assessed through clinical observation and patient reporting, and its tolerability, including the incidence of side effects. The efficacy was compared to that of other established analgesics such as tramadol, fentanyl, and promedol[1].

Mandatory Visualization

While no specific signaling pathways for the direct anti-cancer effects of this compound have been described, as an opioid analgesic, its mechanism of action involves the activation of opioid receptors. The following diagram illustrates a generalized signaling pathway for mu-opioid receptor (MOR) activation, which is a common mechanism for opioid analgesics[2][3][4].

References

- 1. [First experience in the use of a new Russian narcotic analgesic this compound in oncology] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 4. Opioids - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

Methodological & Application

Prosidol Dosage Forms for Clinical Research: A Comparative Analysis of Buccal and Injection Routes

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prosidol (Propionilphenyletoxyethylpiperidine) is a potent opioid analgesic developed for the management of significant pain.[1] Available in multiple dosage forms, including buccal tablets and an injectable solution, this compound offers therapeutic versatility.[2][3] The buccal route provides a non-invasive method for rapid analgesia, while the intravenous route ensures immediate and complete bioavailability.[2][4] This document provides a comparative overview of these two dosage forms for clinical research, offering summarized data from analogous opioid compounds to illustrate typical pharmacokinetic profiles. It also includes a detailed protocol for a comparative bioavailability study and visual diagrams of key processes to guide researchers in designing and executing their investigations.

Introduction to this compound and Dosage Forms

This compound is a synthetic opioid analgesic, an analogue of prodine, that was developed in Russia.[2][5] Its primary mechanism of action is as an agonist at opioid receptors, primarily mu-opioid receptors, in the central nervous system (CNS), which modulates the perception of pain.[2] The availability of both a transmucosal (buccal) and a parenteral (injection) formulation allows for its application in diverse clinical settings, from chronic pain management in oncology to postoperative analgesia.[3]

-

Buccal Administration: This non-invasive route involves placing a tablet between the gum and cheek. The drug is absorbed through the oral mucosa, bypassing first-pass metabolism in the liver. This typically leads to a rapid onset of action and higher bioavailability compared to oral ingestion.[2] The buccal form of this compound has been noted for its high effectiveness and suitability for rapid pain relief in various situations.[3][4]

-

Injection (Intravenous/Intramuscular): Administration via injection ensures the drug is delivered directly into the systemic circulation (intravenous) or into muscle tissue for rapid absorption. Intravenous (IV) administration provides 100% bioavailability and the most rapid onset of action, making it ideal for acute, severe pain.

Comparative Pharmacokinetic Profiles (Analogous Opioids)

While specific, publicly available pharmacokinetic data directly comparing buccal and injectable this compound is limited, data from other opioids like Buprenorphine and Fentanyl can provide a representative comparison of the typical profiles for these routes of administration.

Note: The following tables summarize data from studies on Buprenorphine and Fentanyl and should be considered illustrative of the general pharmacokinetic differences between buccal and intravenous/injection routes, not as direct values for this compound.

Table 1: Comparative Pharmacokinetics of Buprenorphine (Buccal vs. Intravenous)

| Parameter | Intravenous (1.2 mg) | Buccal (4.0 mg) | Key Observations |

| Tmax (Time to Peak Concentration) | ~5 minutes | 2.5 - 5 hours | IV route provides immediate peak concentration. Buccal route has a significantly delayed peak. |

| Cmax (Peak Plasma Concentration) | Highest | Lower than IV | IV administration results in a much higher initial peak drug concentration. |

| Bioavailability | 100% | ~28% | Buccal administration has lower bioavailability due to incomplete absorption through the mucosa.[1][3] |

| Terminal Half-life (t½) | Shorter | Longer | A longer half-life for the buccal route may suggest a depot effect from the oral mucosa.[1][3] |

Data synthesized from studies on Buprenorphine.[1][3]

Table 2: Comparative Pharmacokinetics of Fentanyl (Buccal vs. Intravenous)

| Parameter | Intravenous | Buccal Tablet (400 µg) | Key Observations |

| Tmax (Time to Peak Concentration) | < 5 minutes | ~50 minutes | Buccal absorption is rapid but significantly slower than direct IV injection.[6] |

| Cmax (Peak Plasma Concentration) | Highest | Lower than IV | The peak concentration from a buccal tablet is lower and spread over a longer period.[6] |

| Bioavailability | 100% | ~50-71% | Buccal Fentanyl avoids first-pass metabolism, leading to good bioavailability. |

| AUC (Area Under the Curve) | Dose-dependent | Dose-proportional | Total drug exposure for buccal administration is significant and predictable.[7] |

Data synthesized from studies on Fentanyl.[6][7]

Key Methodologies and Experimental Protocols

This section outlines a standardized protocol for a clinical trial designed to compare the pharmacokinetics, bioavailability, and safety of buccal versus injectable this compound.

Protocol: A Single-Dose, Randomized, Crossover Study

Objective: To compare the rate and extent of absorption and to assess the relative bioavailability of a single dose of this compound administered as a buccal tablet versus an intravenous injection in healthy adult subjects.

Study Design:

-

Type: Single-center, open-label, randomized, two-period, two-sequence crossover.

-

Subjects: Healthy adult male and female volunteers, aged 18-45.

-

Washout Period: A minimum of 7 days between treatment periods to ensure complete washout of the drug.

Inclusion Criteria:

-

Informed consent provided.

-

Good health as determined by medical history, physical examination, and laboratory tests.

-

Body Mass Index (BMI) between 18.5 and 30.0 kg/m ².

Exclusion Criteria:

-

History of opioid sensitivity or allergy.

-

History of substance abuse.

-

Use of any prescription or over-the-counter medications within 14 days of the study.

-

Positive drug or alcohol screen.

-

Pregnancy or lactation.

Drug Administration:

-

Treatment A (Test): One this compound buccal tablet (e.g., 20 mg). Subjects will be instructed to place the tablet in the buccal cavity and allow it to dissolve completely without chewing or swallowing.

-

Treatment B (Reference): A single intravenous bolus injection of this compound (e.g., 10 mg) administered over 2 minutes.

Blood Sampling Schedule: Blood samples (approx. 5 mL each) will be collected in heparinized tubes at the following time points:

-

Pre-dose (0 hour)

-

Post-dose:

-

Injection: 2, 5, 10, 15, 30, 45 minutes; 1, 1.5, 2, 4, 6, 8, 12, 24, 36, and 48 hours.

-

Buccal: 15, 30, 45 minutes; 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours.

-

Bioanalytical Method:

-

Plasma concentrations of this compound will be determined using a validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method.

-

The method must be validated for linearity, accuracy, precision, selectivity, and stability.

Pharmacokinetic Analysis: The following pharmacokinetic parameters will be calculated from the plasma concentration-time data for both formulations:

-

Cmax: Maximum observed plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.

-

AUC0-∞: Area under the curve extrapolated to infinity.

-

t½: Elimination half-life.

-

Relative Bioavailability (F%): Calculated as (AUCbuccal / AUCIV) x (DoseIV / Dosebuccal) x 100.

Statistical Analysis:

-

Descriptive statistics will be used for all pharmacokinetic parameters.

-

An Analysis of Variance (ANOVA) will be performed on the log-transformed Cmax, AUC0-t, and AUC0-∞ values.

-

Bioequivalence will be determined if the 90% confidence intervals for the ratio of the geometric means (Test/Reference) for Cmax and AUC fall within the standard 80-125% range.[8]

Visualizations: Workflows and Pathways

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the comparative bioavailability study protocol described above.

Caption: Workflow for a comparative bioavailability clinical trial.

This compound Mechanism of Action: Opioid Receptor Signaling

This compound, as an opioid agonist, binds to G-protein coupled receptors (GPCRs) on the neuronal cell membrane. This binding initiates a cascade of intracellular events that ultimately leads to a reduction in neuronal excitability and neurotransmitter release, producing analgesia.

Caption: Simplified mu-opioid receptor signaling pathway.

Conclusion

The choice between buccal and injectable this compound in a clinical research setting depends on the therapeutic goal and the desired pharmacokinetic profile. The injection route offers immediate and complete bioavailability, essential for studies requiring rapid and precise dose delivery. The buccal route provides a non-invasive alternative with rapid absorption, making it suitable for trials where patient convenience and avoidance of injections are paramount. The provided protocol and illustrative data serve as a foundational guide for researchers to design robust studies to fully characterize and compare these important dosage forms of this compound.

References

- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 2. academic.oup.com [academic.oup.com]

- 3. Human pharmacokinetics of intravenous, sublingual, and buccal buprenorphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. [PDF] Human pharmacokinetics of intravenous, sublingual, and buccal buprenorphine. | Semantic Scholar [semanticscholar.org]

- 6. Single-dose and steady-state pharmacokinetics of fentanyl buccal tablet in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of fentanyl buccal tablet: a pooled analysis and review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Guidance Document - Comparative Bioavailability Standards: Formulations Used for Systemic Effects - Canada.ca [canada.ca]

Application Notes and Protocols: Prosidol in Animal Models of Chronic Pain

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct preclinical data on the use of Prosidol (B1248807) in animal models of chronic pain is limited in publicly available scientific literature. The following application notes and protocols are based on established methodologies for other µ-opioid receptor agonists and are provided as a guide for researchers to develop study-specific protocols for this compound. It is recommended to conduct dose-ranging and pharmacokinetic studies to determine the optimal experimental parameters for this compound in the selected animal models.

Introduction

This compound is an opioid analgesic, analogous to prodine, that has been used clinically for the management of chronic pain, particularly in oncological cases.[1] As a µ-opioid receptor agonist, this compound is expected to exert its analgesic effects by modulating pain signaling pathways in the central and peripheral nervous systems. This document provides detailed protocols for evaluating the efficacy of this compound in two standard preclinical models of chronic pain: neuropathic pain (Spared Nerve Injury - SNI) and inflammatory pain (Complete Freund's Adjuvant - CFA).

Mechanism of Action: µ-Opioid Receptor Signaling

This compound, as a µ-opioid receptor agonist, is presumed to follow the canonical signaling pathway of this receptor class. Upon binding to µ-opioid receptors (MORs) located on neuronal membranes, this compound initiates a cascade of intracellular events that ultimately lead to a reduction in neuronal excitability and neurotransmitter release, thereby producing analgesia.

Experimental Protocols

Animal Models of Chronic Pain

The SNI model induces long-lasting and robust mechanical allodynia and thermal hyperalgesia, mimicking features of human neuropathic pain.[2][3][4][5]

Materials:

-

Male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g)

-

Anesthetic (e.g., Isoflurane or Ketamine/Xylazine cocktail)

-

Surgical scissors, forceps, and wound clips or sutures

-

7-0 silk sutures

Protocol:

-

Anesthetize the animal and ensure a surgical plane of anesthesia is reached.

-

Shave the lateral surface of the left thigh and sterilize the area with 70% ethanol (B145695) and povidone-iodine.

-

Make a small incision in the skin and underlying biceps femoris muscle to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.

-

Carefully isolate the common peroneal and tibial nerves.

-

Ligate these two nerves with a 7-0 silk suture and transect them distal to the ligation, removing a 2-4 mm section of the distal nerve stump.[2][3]

-

Ensure the sural nerve remains intact and untouched.

-

Close the muscle and skin layers with sutures or wound clips.

-

For sham-operated animals, expose the sciatic nerve and its branches without any ligation or transection.

-

Allow animals to recover for 7-14 days to allow for the development of a stable pain phenotype before commencing drug treatment.

The CFA model induces a robust and persistent inflammatory response, characterized by thermal hyperalgesia, mechanical allodynia, and edema, which is relevant for studying chronic inflammatory pain conditions like arthritis.[6][7][8][9][10]

Materials:

-

Male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g)

-

Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis

-

Insulin syringe with a 27-30 gauge needle

Protocol:

-

Briefly restrain the animal.

-

Inject 100-150 µL (for rats) or 20-30 µL (for mice) of CFA into the plantar surface of the left hind paw.

-

Return the animal to its home cage.

-

The peak inflammatory response and pain hypersensitivity typically develop within 24-72 hours and can last for several weeks.

-

Behavioral testing can commence from day 3 post-CFA injection.

This compound Administration

Formulation: this compound hydrochloride can be dissolved in sterile 0.9% saline for injection.

Routes of Administration:

-

Systemic: Subcutaneous (s.c.) or intraperitoneal (i.p.) injection.

-

Oral: Oral gavage (p.o.).

-

Intrathecal (i.t.) or Epidural: For investigating spinal mechanisms of action.

Dosage (Proposed): As a starting point, based on clinical information suggesting its potency is similar to tramadol, an initial dose range of 5-20 mg/kg for systemic administration could be explored.[1] A thorough dose-response study is crucial to determine the optimal analgesic dose and to assess for potential side effects.

Behavioral Assessment of Pain

Measured using von Frey filaments. Animals are placed in individual Plexiglas chambers on an elevated mesh floor. Calibrated von Frey filaments are applied to the plantar surface of the hind paw with increasing force until a withdrawal response is elicited. The 50% paw withdrawal threshold can be calculated using the up-down method.

Assessed using a plantar test apparatus (Hargreaves' test). A radiant heat source is focused on the plantar surface of the hind paw, and the latency to paw withdrawal is recorded. A cut-off time is used to prevent tissue damage.

Experimental Workflow

Data Presentation

Quantitative data should be summarized in tables to allow for clear comparison between treatment groups. The following are examples of how data on the efficacy of a µ-opioid agonist (Morphine) in a chronic pain model could be presented.

Table 1: Representative Efficacy of a µ-Opioid Agonist (Morphine) in the Rat SNI Model

| Treatment Group | Dose (mg/kg, s.c.) | Paw Withdrawal Threshold (g) - Baseline | Paw Withdrawal Threshold (g) - Post-SNI (Pre-drug) | Paw Withdrawal Threshold (g) - 60 min Post-drug |

| Vehicle (Saline) | - | 14.8 ± 1.2 | 3.5 ± 0.5 | 3.8 ± 0.6 |

| Morphine | 1 | 15.1 ± 1.0 | 3.2 ± 0.4 | 6.5 ± 0.9 |

| Morphine | 3 | 14.9 ± 1.3 | 3.6 ± 0.6 | 10.2 ± 1.1** |

| Morphine | 10 | 15.0 ± 1.1 | 3.4 ± 0.5 | 14.5 ± 1.4*** |

| Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to Vehicle group. | ||||

| (Note: These are illustrative data based on typical findings for morphine and do not represent actual this compound results.) |

Table 2: Representative Efficacy of a µ-Opioid Agonist (Morphine) in the Rat CFA Model

| Treatment Group | Dose (mg/kg, s.c.) | Paw Withdrawal Latency (s) - Baseline | Paw Withdrawal Latency (s) - Post-CFA (Pre-drug) | Paw Withdrawal Latency (s) - 60 min Post-drug |

| Vehicle (Saline) | - | 10.2 ± 0.8 | 4.1 ± 0.4 | 4.3 ± 0.5 |

| Morphine | 1 | 10.5 ± 0.7 | 4.3 ± 0.5 | 6.8 ± 0.7 |

| Morphine | 3 | 10.3 ± 0.9 | 4.0 ± 0.3 | 8.9 ± 0.8** |

| Morphine | 10 | 10.4 ± 0.8 | 4.2 ± 0.4 | 10.1 ± 0.9*** |

| Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to Vehicle group. | ||||

| (Note: These are illustrative data based on typical findings for morphine and do not represent actual this compound results.) |

Conclusion

The protocols outlined in this document provide a framework for the preclinical evaluation of this compound in established animal models of chronic neuropathic and inflammatory pain. By adapting these methodologies, researchers can investigate the analgesic potential of this compound, characterize its dose-response relationship, and elucidate its mechanism of action. Rigorous experimental design, including appropriate control groups and blinded assessment, is essential for obtaining reliable and translatable results.

References

- 1. [First experience in the use of a new Russian narcotic analgesic this compound in oncology] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Contribution of μ opioid receptor-expressing dorsal horn interneurons to neuropathic pain-like behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Surgical animal models of neuropathic pain: Pros and Cons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Effect of mu-opioids morphine and buprenorphine on the development of adjuvant arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of different doses of complete Freund’s adjuvant on nociceptive behaviour and inflammatory parameters in polyarthritic rat model mimicking rheumatoid arthritis | PLOS One [journals.plos.org]

- 8. An overview of animal models of pain: disease models and outcome measures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. Frontiers | Butin Attenuates Arthritis in Complete Freund’s Adjuvant-Treated Arthritic Rats: Possibly Mediated by Its Antioxidant and Anti-Inflammatory Actions [frontiersin.org]

Application Notes and Protocols for the Quantification of Prosidol in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prosidol is a synthetic opioid analgesic with a chemical structure analogous to prodine. Developed in Russia, it is used for the management of moderate to severe pain. Accurate quantification of this compound in biological matrices such as plasma, blood, and urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology. This document provides an overview of analytical methodologies and detailed protocols for the quantification of this compound. While specific validated methods for this compound are not abundantly available in public literature, the following protocols are based on established and widely used techniques for the analysis of similar opioid compounds. The provided methods serve as a strong foundation for the development and validation of a robust analytical procedure for this compound.

Analytical Methodologies

The quantification of this compound in biological samples can be achieved using various analytical techniques, primarily centered around chromatography coupled with mass spectrometry. The choice of method depends on the required sensitivity, selectivity, sample matrix, and available instrumentation.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for bioanalytical quantification due to its high sensitivity, specificity, and applicability to a wide range of compounds. It often requires minimal sample preparation.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the analysis of volatile and thermally stable compounds. Derivatization is often necessary for polar analytes like opioids to improve their chromatographic properties.

Data Presentation: Comparison of Analytical Methods

The following table summarizes typical performance characteristics for LC-MS/MS and GC-MS methods for the quantification of opioids in biological samples. These values are representative and should be established specifically for a validated this compound assay.

| Parameter | LC-MS/MS | GC-MS |

| Limit of Quantification (LOQ) | 0.1 - 5 ng/mL | 1 - 10 ng/mL |

| Linearity (r²) | > 0.99 | > 0.99 |

| Accuracy (% Bias) | Within ±15% | Within ±15% |

| Precision (% RSD) | < 15% | < 15% |

| Recovery | 85 - 115% | 80 - 120% |

| Sample Volume | 50 - 200 µL | 100 - 500 µL |

| Analysis Time per Sample | 5 - 15 minutes | 15 - 30 minutes |

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol describes a representative method for the extraction and quantification of this compound in human plasma using liquid chromatography-tandem mass spectrometry.

1. Materials and Reagents

-

This compound analytical standard

-

This compound-d5 (or other suitable stable isotope-labeled internal standard)

-

HPLC-grade methanol, acetonitrile (B52724), and water

-

Formic acid, analytical grade

-

Human plasma (K2-EDTA)

-

96-well protein precipitation plates

-

Collection plates

-

Centrifuge

2. Instrumentation

-

Liquid Chromatograph (e.g., Agilent, Waters, Shimadzu)

-

Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher, Agilent)

-

Analytical column: C18, 2.1 x 50 mm, 1.8 µm

3. Sample Preparation: Protein Precipitation

-

Allow all samples and standards to thaw to room temperature.

-

Spike 50 µL of blank plasma with working standards of this compound to prepare calibration curve standards and quality control (QC) samples.

-

To 50 µL of plasma sample, calibrator, or QC, add 150 µL of acetonitrile containing the internal standard (e.g., 10 ng/mL this compound-d5).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean collection plate or autosampler vials.

-

Inject 5 µL into the LC-MS/MS system.

4. LC-MS/MS Conditions

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-3.0 min: 5% to 95% B

-

3.0-4.0 min: 95% B

-

4.0-4.1 min: 95% to 5% B

-

4.1-5.0 min: 5% B

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions (Hypothetical):

-

This compound: Q1/Q3 (e.g., m/z 306.2 -> 110.1)

-

This compound-d5: Q1/Q3 (e.g., m/z 311.2 -> 115.1)

-

5. Data Analysis

-

Quantify this compound using the peak area ratio of the analyte to the internal standard against a calibration curve.

Protocol 2: Quantification of this compound in Urine by GC-MS

This protocol outlines a representative method for the extraction and quantification of this compound in urine using gas chromatography-mass spectrometry, including a derivatization step.

1. Materials and Reagents

-

This compound analytical standard

-

Internal Standard (e.g., a structurally similar opioid not expected in the sample)

-

Phosphate (B84403) buffer (pH 6)

-

Extraction solvent: Dichloromethane/Isopropanol (9:1, v/v)

-

Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Urine samples

2. Instrumentation

-

Gas Chromatograph (e.g., Agilent, Shimadzu)

-

Mass Spectrometer (e.g., Agilent, Thermo Fisher)

-

Analytical column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm

3. Sample Preparation: Liquid-Liquid Extraction and Derivatization

-

To 1 mL of urine sample, add 50 µL of internal standard solution.

-

Add 1 mL of phosphate buffer (pH 6) and vortex.

-

Add 5 mL of extraction solvent, vortex for 2 minutes, and centrifuge at 3000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.

-

Reconstitute the dried extract in 50 µL of ethyl acetate.

-

Add 50 µL of BSTFA with 1% TMCS.

-

Cap the vial and heat at 70 °C for 30 minutes.

-

Cool to room temperature and inject 1 µL into the GC-MS system.

4. GC-MS Conditions

-

Inlet Temperature: 250 °C

-

Injection Mode: Splitless

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute

-

Ramp: 20 °C/min to 280 °C

-

Hold at 280 °C for 5 minutes

-

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Mode: Selected Ion Monitoring (SIM)

-

Target Ions (Hypothetical for TMS-derivatized this compound): e.g., m/z 377 (M+), 262, 174

-

5. Data Analysis

-

Quantify this compound using the peak area ratio of the target ion of the analyte to the target ion of the internal standard against a calibration curve.

Visualizations

Caption: LC-MS/MS experimental workflow for this compound quantification in plasma.

Application Notes and Protocols for Studying Opioid Tolerance and Dependence Using Prosidol

For Researchers, Scientists, and Drug Development Professionals

Introduction to Prosidol and Its Relevance in Opioid Research

This compound (Propionylphenylethoxyethylpiperidine) is a synthetic opioid analgesic developed in Russia. As an analogue of prodine, it primarily exerts its effects as an agonist at the mu (µ)-opioid receptor (MOR).[1][2][3] Clinical observations from its use in Russia for moderate to severe pain suggest that its analgesic properties are comparable to those of tramadol.[1] Notably, it is reported to cause significantly less respiratory depression than morphine.[2]

The development of tolerance, a state of reduced responsiveness to a drug's effects with repeated administration, and dependence, characterized by withdrawal symptoms upon cessation of the drug, are major limitations of long-term opioid therapy. Russian literature indicates that with prolonged use (over three months), the analgesic efficacy of this compound diminishes due to tolerance, and there is a potential for the development of dependence and a withdrawal syndrome.[2][3][4][5][6]

The current understanding of opioid action suggests that the therapeutic analgesic effects are primarily mediated by G-protein signaling downstream of the MOR, while many of the adverse effects, including tolerance and dependence, may be linked to the recruitment of β-arrestin. Opioids that preferentially activate the G-protein pathway over β-arrestin recruitment are known as "biased agonists" and are a significant area of interest in the development of safer analgesics. The specific signaling profile of this compound in this regard has not been extensively characterized in publicly available literature.

These application notes provide a comprehensive framework for researchers to investigate the potential of this compound in the study of opioid tolerance and dependence. The following protocols are designed to characterize the pharmacological profile of this compound and to assess its liability for inducing tolerance and dependence in preclinical models.

Characterization of this compound's Interaction with the Mu-Opioid Receptor

A thorough understanding of this compound's interaction with the µ-opioid receptor is fundamental to interpreting its effects on tolerance and dependence.

In Vitro Receptor Binding and Signaling Assays

Objective: To determine the binding affinity and functional activity of this compound at the µ-opioid receptor, and to assess its bias towards G-protein or β-arrestin signaling pathways.

Experimental Protocols:

Protocol 2.1.1: Radioligand Binding Assay for Mu-Opioid Receptor Affinity

-

Principle: This competitive binding assay measures the affinity of this compound for the µ-opioid receptor by assessing its ability to displace a radiolabeled ligand (e.g., [³H]-DAMGO) from membranes of cells expressing the receptor.

-

Materials:

-

Cell membranes from HEK293 or CHO cells stably expressing the human µ-opioid receptor.

-

[³H]-DAMGO (radioligand).

-

This compound hydrochloride.

-

Naloxone (B1662785) (non-selective opioid antagonist, for determining non-specific binding).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, incubate cell membranes with a fixed concentration of [³H]-DAMGO and varying concentrations of this compound for 60 minutes at 25°C.

-

For determination of non-specific binding, a parallel set of incubations should include a high concentration of naloxone.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of this compound.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ (concentration of this compound that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2.1.2: [³⁵S]GTPγS Binding Assay for G-Protein Activation

-

Principle: This assay measures the activation of G-proteins by the µ-opioid receptor upon agonist binding. The binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits is quantified.

-

Materials:

-

Cell membranes expressing the µ-opioid receptor.

-

[³⁵S]GTPγS.

-

This compound.

-

GDP.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

-

-

Procedure:

-

Pre-incubate cell membranes with varying concentrations of this compound for 15 minutes at 30°C in the assay buffer containing GDP.

-

Initiate the reaction by adding [³⁵S]GTPγS and incubate for 60 minutes at 30°C.

-

Terminate the reaction by rapid filtration.

-

Quantify the filter-bound radioactivity by liquid scintillation counting.

-

-

Data Analysis:

-

Plot the amount of [³⁵S]GTPγS bound against the logarithm of the this compound concentration.

-

Determine the EC₅₀ (effective concentration to produce 50% of the maximal response) and the Eₘₐₓ (maximal effect) from the dose-response curve.

-

Protocol 2.1.3: β-Arrestin Recruitment Assay

-

Principle: This assay measures the recruitment of β-arrestin to the activated µ-opioid receptor. Commercially available assays, such as the PathHunter® (DiscoverX) or Tango™ (Thermo Fisher Scientific) assays, are commonly used.[7][8][9][10] These typically rely on enzyme fragment complementation or transcription factor cleavage, respectively, to generate a luminescent or fluorescent signal upon β-arrestin recruitment.

-

Materials:

-

Cell line co-expressing the µ-opioid receptor and a β-arrestin fusion protein (as provided in the commercial assay kit).

-

This compound.

-

Assay-specific reagents.

-

-

Procedure:

-

Plate the cells in a 96- or 384-well plate.

-